Melanoma-associated antigen C1, also known as MAGE-C1, is a member of the melanoma antigen gene family, which is primarily recognized for its role in tumor immunology. This antigen is classified under the cancer/testis (CT) antigens, which are typically expressed in germ cells and various tumors but not in normal somatic tissues. The expression of MAGE-C1 has been linked to several malignancies, including melanoma, and it plays a critical role in immune recognition and response against tumor cells.
MAGE-C1 is located on the X chromosome and is part of a larger family of MAGE antigens that includes several subgroups. The MAGE family is divided into two main subgroups: subgroup I, which includes antigens that are primarily expressed in tumors and germ cells, and subgroup II, which has broader tissue distribution. MAGE-C1 falls under subgroup I, indicating its restricted expression pattern associated with cancerous tissues .
The synthesis of MAGE-C1 can be approached through various molecular biology techniques. The most common method involves polymerase chain reaction (PCR) amplification of the MAGE-C1 gene from cDNA libraries derived from melanoma cell lines or tissues. This method allows for the generation of specific DNA fragments that can be cloned into expression vectors for further study.
MAGE-C1 exhibits a characteristic structure typical of MAGE proteins, including a conserved MAGE homology domain. This domain is crucial for its interaction with immune receptors and other cellular proteins involved in immune responses.
The protein sequence of MAGE-C1 reveals several important features:
MAGE-C1 can undergo various biochemical reactions that affect its function:
MAGE-C1 functions primarily as an antigen recognized by cytotoxic T lymphocytes. When presented on the surface of tumor cells via major histocompatibility complex class I molecules, it triggers an immune response aimed at destroying these malignant cells.
Research indicates that T-cells specific to MAGE-C1 can exert potent anti-tumor effects in vitro and in vivo, making it a target for cancer immunotherapy strategies .
MAGE-C1 has significant potential in various scientific applications:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4